3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2-fluorophenyl group and a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-fluorophenyl and 4-methoxyphenylmethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial production methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(2-bromophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(2-methylphenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The presence of the 2-fluorophenyl group in 3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione imparts unique electronic properties that can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-14-8-6-13(7-9-14)12-22-17-10-11-27-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPMUKIFYMWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.